molecular formula C34H36N6O6 B10831224 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine

5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3'-deoxyguanosine

Cat. No.: B10831224
M. Wt: 624.7 g/mol
InChI Key: YTRIMRXIMVGPAL-ZGIBFIJWSA-N
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Description

5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3’-deoxyguanosine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is significant in the field of molecular biology and biochemistry due to its role in protecting groups during the synthesis of DNA and RNA sequences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3’-deoxyguanosine involves multiple steps. Initially, the guanosine derivative is protected at the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The N2 position is then protected with a dimethylaminomethylidene group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and acetonitrile, and reagents like dichloroacetic acid for detritylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated solid-phase synthesis techniques, which allow for the efficient and high-yield production of oligonucleotides .

Chemical Reactions Analysis

Types of Reactions

5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3’-deoxyguanosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichloroacetic acid for detritylation and various oxidizing agents for oxidation reactions. The conditions often involve organic solvents and controlled temperatures to ensure the stability of the compound .

Major Products

The major products formed from these reactions include the free nucleoside after detritylation and oxidized derivatives such as 8-oxoguanine .

Mechanism of Action

The mechanism of action of 5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3’-deoxyguanosine involves its role as a protecting group during oligonucleotide synthesis. The dimethoxytrityl group protects the 5’-hydroxyl group, preventing unwanted reactions during the synthesis process. The dimethylaminomethylidene group protects the N2 position of guanine, ensuring the integrity of the nucleoside during chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-3’-deoxyguanosine is unique due to its specific protecting groups, which provide stability and efficiency during oligonucleotide synthesis. The dimethylaminomethylidene group offers a distinct advantage in terms of protecting the N2 position of guanine, making it a preferred choice in certain synthetic applications .

Properties

Molecular Formula

C34H36N6O6

Molecular Weight

624.7 g/mol

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C34H36N6O6/c1-39(2)20-36-33-37-31-30(32(42)38-33)35-21-40(31)29-18-27(41)28(46-29)19-45-34(22-8-6-5-7-9-22,23-10-14-25(43-3)15-11-23)24-12-16-26(44-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H,37,38,42)/t27-,28+,29+/m0/s1

InChI Key

YTRIMRXIMVGPAL-ZGIBFIJWSA-N

Isomeric SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O

Origin of Product

United States

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